1,6-Dimethoxyhexane

描述

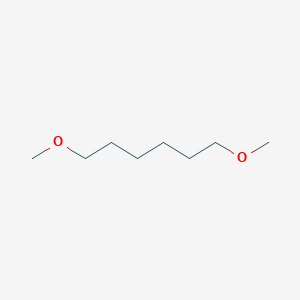

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,6-dimethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHQUHIMIVEQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337391 | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-98-1 | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013179981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 1,6-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Dimethoxyhexane and Its Derivatives

Established Reaction Pathways for 1,6-Dimethoxyhexane Synthesis

The synthesis of this compound, a diether, is primarily achieved through methods that form ether linkages. The most common precursor for this is 1,6-hexanediol (B165255), which undergoes dialkylation.

Alkylation-Oxidation Procedures

A primary method for synthesizing ethers is the Williamson ether synthesis, an S\textsubscript{N}2 reaction involving an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com For this compound, this involves the double deprotonation of 1,6-hexanediol to form a dialkoxide, which then reacts with a methyl halide.

The first step is the deprotonation of the two hydroxyl groups on 1,6-hexanediol using a strong base, such as sodium hydride (NaH), to form the corresponding disodium (B8443419) alkoxide. richmond.edu This alkoxide is a potent nucleophile. The subsequent addition of a methyl halide, such as methyl iodide or methyl bromide, leads to a nucleophilic substitution reaction where the alkoxide displaces the halide, forming the two ether bonds. wikipedia.org The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). richmond.edu

Given that this is an S\textsubscript{N}2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

One-Step Methylation Approaches

A direct, one-step methylation provides a common route to this compound. This approach involves reacting 1,6-hexanediol with a methylating agent. One documented method is the reaction of 1,6-hexanediol with methyl bromide in the presence of a base. The base facilitates the deprotonation of the hydroxyl groups, making them nucleophilic enough to attack the methyl bromide and form the diether.

Another powerful methylating agent that can be used is dimethyl sulfate, which reacts with the dialkoxide of 1,6-hexanediol to yield the desired product.

Synthesis of Fluorinated Analogues: Fluorinated this compound (FDMH)

Fluorinated ethers have gained attention as stable electrolyte solvents for high-performance batteries. Fluorinated this compound (FDMH) has been specifically designed to enhance electrolyte stability while maintaining the ability to solvate lithium ions.

A reported synthesis for a specific analogue, 2,2,3,3,4,4,5,5-octafluoro-1,6-dimethoxyhexane, is a one-step methylation process. The procedure starts with 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (B1295189) dissolved in dry tetrahydrofuran (THF). The solution is cooled, and sodium hydride (NaH) is added slowly, followed by the dropwise addition of methyl iodide (MeI). The reaction mixture is then stirred and heated to reflux overnight to yield the final FDMH product. nih.gov

Design Principles for Fluorinated Ether Solvents

The design of fluorinated ether solvents is guided by several key principles aimed at optimizing battery performance:

Enhanced Oxidative Stability : Fluorine's high electronegativity imparts significant oxidative stability to the molecule. This is a major advantage over traditional ether solvents, which often have limited stability against high-voltage cathodes. wikipedia.orgwikipedia.org

Modified Solvation Ability : The electron-withdrawing effect of fluorine atoms reduces the electron density on the ether's oxygen atoms. This weakens the polarity and solvating power of the oxygens, which can be beneficial in tuning ion-solvent interactions. wikipedia.org

Compensatory Solvation Sites : While the ether oxygen becomes a weaker solvation site, the fluorine atoms themselves can act as additional, albeit weaker, solvation sites for cations like Li\textsuperscript{+. This helps ensure sufficient salt solubility and ionic conductivity. wikipedia.org

Stability vs. Conductivity Trade-off : Research shows that higher levels of fluorination increase the solvent's stability but can decrease ionic conductivity. thegoodscentscompany.com Therefore, the degree and pattern of fluorination must be carefully balanced to achieve optimal performance. Symmetrically placed fluorine atoms have been shown to be favorable for viscosity and stability. thegoodscentscompany.com

Novel Synthetic Strategies for this compound Derivatives

Novel synthetic routes can produce complex derivatives, starting from precursors that establish the core hexane-1,6-dione structure.

Pathways to Substituted Hexanediones and Phenol (B47542) Derivatives

A significant class of derivatives, 1,6-diarylhexane-1,6-diones, can be synthesized via the Friedel–Crafts acylation reaction. This reaction forms new carbon-carbon bonds between an aromatic ring and an acyl chloride.

Specifically, 1,6-bis(dimethoxyphenyl)hexane-1,6-dione derivatives are synthesized by reacting a dimethoxybenzene (such as 1,3-dimethoxybenzene (B93181) or 1,4-dimethoxybenzene) with adipoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl\textsubscript{3}). researchgate.netnih.govnih.gov This reaction acylates two molecules of the dimethoxybenzene, linking them with the six-carbon chain from the adipoyl chloride to form the desired diketone. nih.gov

Further derivatization of these diketones can lead to various phenol derivatives. For instance, research has shown that starting from 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, demethylation can occur, yielding hydroxylated (phenolic) derivatives. acs.orgresearchgate.net These subsequent reactions expand the range of accessible compounds from the initial hexanedione structure.

Toxicological Investigations of 1,6 Dimethoxyhexane

Investigations into the Testicular Toxicity Mechanisms of 1,6-Dimethoxyhexane

Studies have identified significant testicular toxicity in animals exposed to this compound (DMH). nih.gov Repeated oral exposure to DMH resulted in a notable reduction in testis weight. nih.gov Histological examination of the testes from DMH-treated animals revealed considerable damage. nih.gov The testicular effects are largely attributed to its metabolite, methoxyacetic acid (MAA). fishersci.cascbt.com

Exposure to this compound leads to marked degenerative changes within the seminiferous tubules. uni.lu Histopathological examinations have consistently shown a moderate to marked degree of degeneration, characterized by the loss of seminiferous epithelium and developing spermatids. uni.lunih.gov

Key histological findings in the seminiferous tubules of animals treated with DMH include:

Loss of normal spermatids nih.gov

Increased presence of spermatid giant cells in the lumen uni.lunih.gov

Vacuolation of epithelial cells uni.lunih.gov

Reduced tubular diameter uni.lu

Table 1: Histological Changes in Seminiferous Tubules Following this compound Exposure

| Observed Change | Description |

|---|---|

| Epithelial Loss | Degeneration and loss of the seminiferous epithelium. uni.lu |

| Spermatid Depletion | Absence or reduced numbers of developing spermatids. uni.lu |

| Giant Cell Formation | Increased numbers of spermatid giant cells are present. uni.lu |

| Vacuolation | Presence of vacuoles within the epithelial cells. uni.lu |

The degenerative changes in the seminiferous tubules correspond to a significant impairment of spermatogenesis. nih.govuni.lu A primary effect of DMH exposure is the death of specific germ cells, particularly pachytene spermatocytes, at precise stages of their development (stages I-IV and XII-XIV). nih.govnih.gov

This targeted cell death leads to a cascade of effects, including:

A significant reduction in the relative numbers of round spermatids. nih.gov

A decrease in the number of homogenization-resistant spermatid nuclei (condensed spermatids). nih.govnih.gov

An increased proportion of sperm with abnormal morphology. nih.gov

The reduction in sperm density in the epididymides is considered a direct functional consequence of the lesions occurring in the seminiferous tubules. uni.lu

The mechanism underlying the depletion of germ cells involves the induction of apoptosis. nih.govfishersci.ca Studies have demonstrated that exposure to DMH leads to an increase in dying primary spermatocytes. nih.govnih.gov The use of terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining, a method for detecting DNA fragmentation, confirmed that DMH exposure causes germ cell death indicative of apoptosis. nih.gov

The active metabolite, methoxyacetic acid (MAA), is a potent inducer of this apoptotic process. scbt.comfishersci.ca Research has shown that MAA causes the rapid death of pachytene spermatocytes. fishersci.ca This process is linked to the inhibition of histone deacetylase (HDAC), which leads to hyperacetylation of histones and subsequent cell death in spermatocytes. scbt.comfishersci.ca

Research into the direct and comprehensive effects of this compound on the hormonal regulation of testicular function is limited. However, some studies have noted changes in systemic hormone levels. For instance, a significant depression in serum corticosterone (B1669441) was observed in animals administered a low dose of DMH. uni.lu It is important to note that similar depressions were also seen in animals treated with other related ethers. uni.lu In studies examining the testicular toxicity of a related compound, the testosterone-producing Leydig cells appeared generally normal. uni.lu Much of the understanding of hormonal interaction is inferred through the action of the metabolite, MAA, which can affect Sertoli cells that are crucial for supporting spermatogenesis. thegoodscentscompany.comfishersci.se

Role of Germ Cell Apoptosis in this compound-Induced Toxicity

Metabolic Pathways and Metabolite-Mediated Toxicity

The severe testicular toxicity observed following exposure to this compound is not caused by the parent compound itself but is a result of its metabolism. nih.govfishersci.ca It is hypothesized and supported by experimental evidence that DMH is metabolized in the body to methoxyacetic acid (MAA), which is the ultimate testicular toxicant. nih.govnih.govfishersci.ca

Methoxyacetic acid has been definitively identified as the key metabolite responsible for the testicular effects of this compound. nih.gov High concentrations of MAA have been detected and quantified in the blood and urine of rats treated with DMH. nih.gov Crucially, MAA was not found in the urine of rats treated with other structurally similar aliphatic ethers that did not produce testicular toxicity, strongly suggesting the link between this specific metabolite and the observed damage. nih.govnih.gov

The proposed metabolic pathway suggests that this compound undergoes oxidation to form a carboxylic acid, which is then subject to two consecutive rounds of β-oxidation, ultimately yielding methoxyacetic acid. fishersci.se This metabolic conversion is a critical event, as MAA has been independently shown to cause the rapid death of meiotic germ cells, mirroring the toxicity profile of DMH. nih.govnih.govfishersci.ca

Table 2: Effects of this compound on Spermatogenesis Endpoints

| Endpoint | Finding |

|---|---|

| Pachytene Spermatocytes | Increased death in specific stages (I-IV, XII-XIV). nih.govnih.gov |

| Round Spermatids | Significant decline in relative proportion. nih.gov |

| Condensed Spermatids (HRSN) | Reduction in numbers. nih.gov |

| Epididymal Sperm Count | Significant reduction. nih.gov |

| Sperm Morphology | Increased presence of abnormal sperm. nih.gov |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 542359 nih.gov |

Correlation Between this compound Metabolism and Testicular Lesions

The testicular toxicity of this compound (DMH) is strongly linked to its metabolism to methoxyacetic acid (MAA). oup.comnih.gov It is hypothesized that the adverse effects observed in the testes following DMH exposure are a direct result of this metabolic conversion. oup.com Studies have confirmed the presence of MAA in the blood and urine of animals treated with DMH, supporting this hypothesis. oup.com

The mechanism of MAA formation from DMH is thought to involve two potential pathways, possibly initiated by cytochrome P450 2E1 (CYP2E1), followed by two rounds of β-oxidation after an initial carboxylate is produced. jst.go.jp High concentrations of MAA have been detected in the urine of rats treated with DMH, which coincided with the observation of testicular damage. oup.comnih.gov This correlation is a key piece of evidence suggesting that MAA is the ultimate toxicant responsible for the testicular lesions. oup.comnih.gov

The testicular damage itself is characterized by the death of specific germ cell populations. oup.comnih.gov Specifically, pachytene spermatocytes in the very early (stages I-IV) and very late (stages XII-XIV) stages of meiosis, as well as diplotene and M-phase spermatocytes, are targeted. oup.comnih.gov This selective deletion of germ cells leads to a disruption of spermatogenesis. nih.gov Histological examination of the testes from DMH-exposed animals reveals degeneration of the seminiferous tubules, loss of seminiferous epithelium, an increase in spermatid giant cells, and vacuolation of epithelial cells. researchgate.netresearchgate.net In the epididymis, a reduction in sperm density and the presence of spermatid debris and giant cells are observed. researchgate.netresearchgate.net

Systemic Toxicological Endpoints Beyond Reproductive Systems

Effects on Thymic Weight and Histopathology

Exposure to this compound (DMH) has been shown to cause a significant decrease in thymus weight. oup.comnih.govoup.com This reduction in thymic weight has been observed alongside testicular atrophy, suggesting a linked toxic effect. In studies with rats, both testis and thymus weights declined steadily after a single dose of DMH, becoming significantly lower than control groups by 7 days post-exposure. oup.comresearchgate.netscispace.com Repeated oral exposure to DMH also confirmed a significant reduction in thymus weight. oup.com

Histopathological examination of the thymus in DMH-treated animals has revealed changes. oecd.org While detailed descriptions of the specific histopathological alterations in the thymus are not as extensively documented in the provided results as the testicular effects, the consistent and significant decrease in organ weight points to a clear toxicological impact on this primary lymphoid organ. oup.comnih.govoup.com The correlation between the levels of the metabolite methoxyacetic acid (MAA) and the severity of thymic weight loss further supports the role of MAA in mediating this effect. nih.gov

Hematological and Biochemical Alterations

In addition to its effects on reproductive and lymphoid organs, this compound (DMH) induces several hematological and biochemical changes.

Hematological Effects:

Depressed Platelet Counts: Studies have reported a decrease in platelet counts in animals treated with DMH. oup.com

Mild Dyserythropoiesis and Dysthrombopoiesis: In the bone marrow, DMH has been shown to cause mild dyserythropoiesis (abnormal red blood cell formation) and dysthrombopoiesis (abnormal platelet formation). nih.gov

Biochemical Alterations:

Elevated Creatine (B1669601)/Creatinine Ratio: A marked elevation in the urinary creatine-to-creatinine ratio is a sensitive indicator of testicular damage induced by DMH. jst.go.jpnih.gov This increase in urinary creatine excretion is consistent with the testicular toxicity of DMH. jst.go.jpresearchgate.net

Serum Biochemistry: Significant changes in serum biochemistry have been noted, including a depression in serum uric acid levels. oup.com Serum lactate (B86563) dehydrogenase activity was also significantly reduced in a high-dose DMH group. oup.com

Hepatic Effects: DMH treatment has been associated with mild, adaptive histological changes in the liver, increased urinary ascorbic acid output, and elevated activities of certain xenobiotic-metabolizing enzymes like benzyloxyresorufin-O-dealkylase, UDP-glucuronosyltransferase, and glutathione-S-transferases. nih.gov

Thyroid Changes: Mild histological changes in the thyroid have been observed in animals treated with DMH, although without significant modulation of circulating thyroxin (T4) or triiodothyronine (T3) levels. nih.gov

Comparative Toxicological Assessments with Other Aliphatic Ethers

Differential Effects on Organ Weights and Histopathology

Comparative studies of this compound (DMH) with other structurally similar aliphatic ethers have revealed significant differences in their toxicological profiles, particularly concerning organ weights and histopathology.

Testis and Thymus: The most striking difference is the pronounced effect of DMH on the testes and thymus. Repeated oral exposure to DMH leads to a significant reduction in the relative weights of both the testes and thymus. oup.comnih.govoup.com In contrast, other aliphatic ethers such as butyl ether (BE), ethyl hexyl ether (EHxE), methyl heptyl ether (MHpE), pentyl ether (PE), and 1,4-diethoxybutane (B77941) (DEB) did not produce significant changes in the weights of these organs. oup.comnih.govoup.com

Histopathologically, DMH causes moderate to marked degeneration of the seminiferous tubules, characterized by the loss of seminiferous epithelium, an increased presence of spermatid giant cells, and vacuolation of epithelial cells. researchgate.netresearchgate.netoup.com The epididymis also shows reduced sperm density. researchgate.netoup.com These testicular and epididymal changes are not observed with the other tested aliphatic ethers. oup.comnih.govoecd.org

Liver and Thyroid: While DMH is unique in its testicular and thymic toxicity, other aliphatic ethers can also induce changes in other organs. Mild histological changes in the liver, such as perivenous homogeneity, have been observed with DMH, as well as with PE and DEB. oup.com Similarly, mild histological changes in the thyroid, consisting of a reduction in follicle size and colloid density, were seen not only with DMH but also with BE, EHxE, MHpE, PE, and DEB at high doses. nih.govoup.com

Bone Marrow: In the bone marrow, DMH causes mild dyserythropoiesis and dysthrombopoiesis, whereas BE, EHxE, and MHpE lead to mild increases in granulocytes and the myelocyte/erythrocyte ratio, indicating different effects on hematopoiesis. nih.gov

These comparative data underscore that while various aliphatic ethers can exert some level of toxicity on organs like the liver and thyroid, the severe and specific damage to the testes and thymus is a hallmark of DMH toxicity, which is not shared by the other ethers in these studies. oup.comnih.govoup.com

Interactive Data Table: Comparative Organ Weight Effects of Aliphatic Ethers

| Compound | Testis Weight | Thymus Weight | Liver Weight | Kidney Weight | Spleen Weight |

| This compound (DMH) | Decreased oup.com | Decreased oup.com | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com |

| Pentyl Ether (PE) | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com |

| 1,4-Diethoxybutane (DEB) | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com | Unaffected oup.com |

| Butyl Ether (BE) | Unaffected nih.gov | Unaffected nih.gov | - | - | - |

| Ethyl Hexyl Ether (EHxE) | Unaffected nih.gov | Unaffected nih.gov | - | - | - |

| Methyl Heptyl Ether (MHpE) | Unaffected nih.gov | Unaffected nih.gov | - | - | - |

Structure-Toxicity Relationships of Ethers as Candidate Fuel Additives

The exploration of oxygenated compounds, such as ethers, as additives for diesel fuel has been driven by their potential to enhance combustion efficiency and decrease the emission of particulate matter, carbon monoxide, and total hydrocarbons. oup.com However, the toxicological profile of these candidate additives is a critical determinant of their suitability. Research into a series of aliphatic ethers has revealed significant structure-toxicity relationships, particularly concerning testicular toxicity. oup.comresearchgate.net

Studies on this compound (DMH) have been particularly revealing in this context. Investigations involving repeated oral exposure in animal models demonstrated that DMH induces severe testicular toxicity. oup.comresearchgate.net These effects were not observed with several other structurally similar aliphatic ethers, highlighting a clear link between chemical structure and toxicological outcome. oup.comresearchgate.netnih.gov

The testicular toxicity of this compound is attributed to its metabolic transformation. oup.comresearchgate.net High concentrations of methoxyacetic acid (MAA), a known testicular toxicant, were detected in the urine of rats treated with DMH. oup.comnih.gov This metabolite was not found in significant amounts in animals treated with other, non-toxic, aliphatic ethers. oup.com This finding strongly suggests that the presence of terminal methoxy (B1213986) groups that can be metabolized to MAA is a key structural feature responsible for the observed testicular damage.

The broader class of glycol ethers, to which this compound belongs, is known for a range of toxic effects. epa.govecetoc.org The systemic toxicity of many ethylene-based glycol ethers is mediated by their metabolism to the corresponding alkoxyacetic acids. ecetoc.org Acute high-level exposure to some glycol ethers can lead to narcosis, pulmonary edema, and severe liver and kidney damage, while chronic exposure may result in neurological and hematological effects. epa.gov

In comparative studies, while this compound produced marked testicular effects, other ethers such as dibutyl ether did not induce similar reproductive organ toxicity at comparable doses. oecd.org This further underscores the principle that specific structural attributes of an ether molecule are pivotal in determining its toxic potential as a fuel additive.

Research Findings on the Testicular Toxicity of this compound

| Parameter | Observation in Animal Studies | Reference |

| Testis Weight | Significant reduction to approximately 70% of control following repeated oral exposure. oup.com | oup.com |

| Spermatogenesis | Presence of seminiferous tubules lacking normal spermatids and an increased number of spermatid giant cells. oup.com | oup.com |

| Sperm Counts | Significant reduction in cauda epididymal sperm counts at 28 days post-exposure. nih.gov | nih.gov |

| Germ Cells | Selective deletion of germ cells at specific stages of development. oup.com | oup.com |

| Mechanism | Toxicity is likely mediated through the metabolic conversion of this compound to methoxyacetic acid (MAA). oup.comnih.gov | oup.comnih.gov |

Comparative Toxicity of Aliphatic Ethers

| Compound | Testicular Toxicity Observed | Reference |

| This compound | Severe testicular toxicity. oup.comresearchgate.net | oup.comresearchgate.net |

| Dibutyl ether | No significant effect on testis function in similar studies. oecd.org | oecd.org |

| Other structurally similar aliphatic ethers | Little to no impact on testis function. oup.comresearchgate.netnih.gov | oup.comresearchgate.netnih.gov |

Applications of 1,6 Dimethoxyhexane Derivatives in Advanced Materials

Engineering of Electrolyte Systems for Lithium-Ion and Lithium-Metal Batteries

The performance and safety of lithium-ion and lithium-metal batteries are intrinsically linked to the properties of the electrolyte. The engineering of advanced electrolyte systems is a critical area of research, and derivatives of 1,6-dimethoxyhexane have emerged as key players in this field.

Fluorinated this compound (FDMH) is a rationally designed solvent molecule for high-performance battery electrolytes. nih.govfishersci.sefishersci.fifishersci.at The introduction of fluorine atoms and a longer difluoromethylene (–CF2–) backbone into the this compound structure enhances the oxidative stability of the solvent. wikidata.orgamericanelements.com This increased stability is a crucial attribute for electrolytes intended for use with high-voltage cathodes. fishersci.ca

In many formulations, FDMH is utilized as the main solvent in combination with a co-solvent. wikidata.org A common co-solvent is 1,2-dimethoxyethane (B42094) (DME), which is added to improve the electrolyte's ionic conductivity and reduce interfacial resistance, properties that can be diminished by the higher viscosity and lower salt-solvating ability of FDMH alone. nih.govfishersci.sefishersci.fifishersci.fi The optimized ratio of FDMH to DME is critical for balancing stability and transport kinetics. nih.gov For instance, an electrolyte formulation of 1 M lithium bis(fluorosulfonyl)imide (LiFSI) in a 6:1 volume ratio of FDMH to DME has demonstrated superior performance. nih.gov

The improved performance is evident in various battery cell configurations. For example, Li||NMC532 coin cells using an FDMH-based electrolyte have achieved 250 cycles with 84% capacity retention. nih.gov Anode-free pouch cells with a Cu||NMC811 configuration have also shown extended cycle life, lasting 120 cycles while retaining 75% of their initial capacity under lean electrolyte conditions. nih.govwikidata.org These results underscore the practical benefits of incorporating FDMH into electrolyte systems for long-cycling lithium-metal batteries. nih.gov

Table 1: Electrochemical Performance of FDMH-Based Electrolyte | Performance Metric | Value | Cell Configuration | Reference | | --- | --- | --- | --- | | Average Coulombic Efficiency | 99.4% | Li||Cu Half-Cell | nih.gov | | Aurbach Method CE | 99.5% | Li||Cu Half-Cell | nih.gov | | Oxidative Stability | ~6 V | Li||Al Cell | nih.gov | | Capacity Retention | 84% after 250 cycles | 20 µm Li||NMC532 Coin Cell | nih.gov | | Capacity Retention | 76% after 250 cycles | 20 µm Li||NMC811 Coin Cell | nih.gov | | Cycle Life | 120 cycles with 75% capacity retention | Cu||NMC811 Anode-Free Pouch Cell | nih.govwikidata.org |

The unique performance of FDMH-based electrolytes is fundamentally linked to the specific solvation structure of lithium ions (Li⁺) within the electrolyte solution. nih.gov In dual-solvent systems containing FDMH and DME, both solvent molecules actively participate in the Li⁺ solvation sheath. nih.govfishersci.fi Spectroscopic analysis, such as ¹⁹F NMR, shows an upfield shift in the fluorine peak when LiFSI is dissolved in an FDMH-DME mixture, indicating a direct interaction between Li⁺ ions and the fluorinated FDMH molecules. fishersci.sefishersci.fi The brownish color of the resulting electrolyte further confirms the participation of FDMH in the Li-ion solvation complex. nih.govfishersci.fi

Molecular dynamics (MD) simulations provide detailed, atomistic insights into the complex solvation environments within these electrolytes. nih.govfishersci.seatamanchemicals.com These simulations confirm that in a 1 M LiFSI in FDMH-DME electrolyte, the Li⁺ ions are coordinated by both FDMH and DME molecules, as well as by multiple FSI⁻ anions. nih.govfishersci.se This is in contrast to some localized high-concentration electrolytes where the diluent does not participate in the primary solvation shell. nih.gov The radial distribution functions calculated from MD simulations show the proximity of both FDMH and DME molecules to the central Li⁺ ion. fishersci.sefishersci.fi The simulations reveal various coordination environments, including structures where a Li⁺ ion is chelated by two ether molecules (either two FDMH or one FDMH and one DME) along with multiple anions. nih.gov

The inclusion of a co-solvent like DME is crucial for optimizing the electrolyte's properties. While the highly stable FDMH molecules are key to the electrolyte's stability, their larger size and stronger interaction with Li⁺ can lead to higher viscosity and slower ion transport. fishersci.fi DME, being a smaller molecule, enhances the ionic conductivity and reduces the interfacial resistance of the electrolyte. nih.govfishersci.sefishersci.fifishersci.at This dual-solvent approach allows for a rationally optimized electrolyte that combines the high stability afforded by FDMH with the favorable transport kinetics enabled by DME. nih.gov The result is a system with improved rate capability without sacrificing the long-term cycling stability essential for practical lithium-metal batteries. nih.govamericanelements.com

The composition and quality of the solid electrolyte interphase (SEI) are paramount for the stable operation of lithium-metal anodes. ereztech.comfishersci.cawikipedia.org In FDMH-based electrolytes, the unique Li⁺ solvation structure directly influences the formation of the SEI. nih.govfishersci.ca The participation of multiple anions in the primary solvation sheath leads to the formation of an anion-derived SEI that is highly inorganic in nature. nih.govfishersci.sefishersci.at

This SEI is characterized by a high concentration of lithium fluoride (B91410) (LiF). nih.govwikidata.orgsigmaaldrich.com The presence of a LiF-rich SEI is widely considered beneficial as it can effectively suppress the formation of lithium dendrites and improve the uniformity of lithium deposition and stripping. wikidata.orgfishersci.ca The fluorinated backbone of FDMH, along with the decomposition of the FSI⁻ anions, contributes to the abundance of fluoride at the electrode-electrolyte interface, facilitating the in-situ formation of this stable and protective layer. nih.govsigmaaldrich.com This robust SEI is a key factor behind the high Coulombic efficiency and extended cycle life observed in batteries employing FDMH-based electrolytes. nih.govfishersci.sefishersci.at

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 542359 |

| 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane | 14689853 |

| 1,2-dimethoxyethane (DME) | 8071 |

| Lithium bis(fluorosulfonyl)imide (LiFSI) | 86277430 |

| Lithium fluoride (LiF) | 224478 |

| Fluoroethylene carbonate (FEC) | 2769656 |

Molecular Dynamics Simulations of Solvation Environments

Electrochemical Performance Metrics in Full Cell and Half Cell Configurations

The exploration of novel electrolyte solvents is a critical avenue in the development of high-performance lithium-metal batteries. Derivatives of this compound, particularly fluorinated versions, have been investigated as stable solvent molecules to enhance battery cyclability and safety.

A key derivative, fluorinated this compound (FDMH), has been designed to improve electrolyte stability through its extended –CF2– backbone. oaepublish.comstanford.eduosti.govresearchgate.net To counteract the potential reduction in ionic conductivity and salt solubility due to high fluorine content, FDMH is often used in a dual-solvent system, frequently with 1,2-dimethoxyethane (DME) as a co-solvent. oaepublish.comstanford.eduresearchgate.net This approach aims to balance electrode stability with efficient ion transport. oaepublish.comlbl.gov The resulting electrolyte formulations, typically involving 1 M lithium bis(fluorosulfonyl)imide (LiFSI) in an FDMH-DME mixture, have demonstrated significant improvements in electrochemical performance. stanford.eduresearchgate.net These high-performance characteristics are attributed to the formation of a stable, anion-derived solid-electrolyte interphase (SEI) that originates from the coordination of lithium ions with the stable FDMH and multiple anions in their solvation shells. osti.govnih.gov

Coulombic efficiency (CE) is a measure of the charge transferred during charging versus that returned during discharging, with higher values indicating less irreversible capacity loss and longer battery life. quantumscape.com Electrolytes based on fluorinated this compound (FDMH) and 1,2-dimethoxyethane (DME) have achieved high Li-metal Coulombic efficiencies, with reported values reaching 99.5%. stanford.eduosti.govresearchgate.netnih.gov

The cycling stability of batteries utilizing these advanced electrolytes has been demonstrated in various cell configurations. In anode-free pouch cells, which represent a more commercially relevant format, a Cu||NMC811 (Nickel-Manganese-Cobalt) cell with an FDMH-based electrolyte maintained 75% of its initial capacity after 120 cycles. oaepublish.comstanford.eduosti.govnih.gov Similarly, a Cu||NMC622 pouch cell showed 73% capacity retention after 110 cycles. stanford.edu In coin cell configurations, the performance is also notable. A 20 µm Li||NMC532 cell achieved 250 cycles with 84% capacity retention, while a 20 µm Li||NMC811 cell also sustained 250 cycles before its capacity dropped to 76% of the initial value. stanford.edunih.gov

| Cell Configuration | Capacity Retention | Number of Cycles | Coulombic Efficiency |

|---|---|---|---|

| Cu||NMC811 Pouch Cell | 75% | 120 | 99.5% stanford.eduosti.govresearchgate.netnih.gov |

| 20 µm Li||NMC532 Coin Cell | 84% | 250 | |

| 20 µm Li||NMC811 Coin Cell | 76% | 250 | |

| Cu||NMC622 Pouch Cell | 73% | 110 |

The oxidative stability of an electrolyte determines its ability to resist decomposition at high voltages, which is crucial for use with high-energy cathodes. Electrolytes formulated with fluorinated this compound (FDMH) have demonstrated excellent oxidative stability, with negligible current observed up to approximately 6 V in Li||Al cells, as measured by Linear Sweep Voltammetry (LSV). stanford.eduosti.govresearchgate.netnih.gov This high stability is a significant improvement over other ether-based systems and is attributed to the electron-withdrawing effect of the fluorine atoms. oaepublish.comresearchgate.net

In addition to high voltage stability, these electrolytes contribute to a significantly reduced Li cycling overpotential. stanford.edu Overpotential is the difference between the theoretical and actual voltage required to drive the electrochemical reaction; a lower overpotential indicates more efficient energy transfer and reduced interfacial resistance. The use of a dual-solvent system with DME as a co-solvent helps to enable this lower interfacial resistance and higher ionic conductivity, complementing the stability provided by the FDMH. osti.govresearchgate.netresearchgate.netnih.gov

Coulombic Efficiency and Cycling Stability

Investigation of this compound in Liquid Crystal Systems

The behavior of flexible molecules like this compound when dissolved in anisotropic environments, such as nematic liquid crystals, provides fundamental insights into solute-solvent interactions and molecular conformational dynamics.

When this compound is dissolved in a nematic liquid crystal like 4'-methoxybenzylidene-4-n-butylaniline (MBBA), its conformational and orientational properties are significantly influenced by the anisotropic field of the solvent. journaldephysique.orgjournaldephysique.org Studies have shown that in the nematic environment, the this compound chain becomes more rigid and extended than it is in an isotropic (non-ordered) state. journaldephysique.orgresearchgate.net Despite this ordering, it was found that this compound tends to retain its intrinsic conformational characteristics even within the nematic solvent. researchgate.net For instance, the gauche fraction of the OC-CC bond remains comparatively large. researchgate.net Thermodynamic data further support that in a nematic environment, a more flexible molecule like this compound is less effective at ordering compared to a more rigid molecule like n-decane, which has the same number of skeletal bonds. journaldephysique.org

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) is a powerful technique for probing the structure and orientation of molecules in ordered phases. For the study of this compound in nematic liquid crystals, researchers have utilized perdeuterated this compound (CD₃O(CD₂)₆OCD₃). journaldephysique.org The analysis of ²H NMR quadrupolar splittings and ²H-²H dipolar couplings provides detailed information about the average orientation and conformation of the solute molecule. journaldephysique.orgjournaldephysique.org These experimental NMR observables have been measured at various temperatures and concentrations to build a comprehensive picture of the molecule's behavior. researchgate.netresearchgate.net The strength of the dipolar coupling is inversely proportional to the cube of the distance between the nuclei, making it a sensitive measure of molecular geometry and orientation. osti.gov

To interpret the experimental NMR data, theoretical models are employed to simulate the interactions between the solute (this compound) and the nematic field. Two prominent models used in these studies are the single-ordering-matrix (SOM) model and the Photinos-Samulski-Toriumi (P-S-T) model. journaldephysique.orgjournaldephysique.org These models analyze the observed quadrupolar splittings and dipolar couplings within the framework of the rotational isomeric state (RIS) approximation, which considers the molecule as a series of discrete rotational states. journaldephysique.orgresearchgate.net

Interestingly, the two models provide quite different interpretations of the solute's behavior. journaldephysique.org

The SOM model suggests that the this compound molecule becomes more rigid and adopts an extended conformation to align with the nematic field. journaldephysique.orgjournaldephysique.org

The P-S-T model , in contrast, indicates that the solute maintains a degree of flexibility similar to its free state, but the populations of more anisotropic (extended) conformers are selectively increased by the nematic field. journaldephysique.org

While both simulation models can achieve a fair agreement with the experimental data, they paint conflicting pictures of the chain's true conformational state. journaldephysique.org This highlights the need for experimental methods that can directly and quantitatively measure bond conformations to resolve the discrepancies between these theoretical approaches. journaldephysique.org

Theoretical Modeling of Solute-Nematic Field Interactions

Single-Ordering-Matrix (SOM) Model Analysis

The Single-Ordering-Matrix (SOM) model is a theoretical framework used to analyze the behavior of flexible molecules, such as those containing a this compound spacer, within an anisotropic environment like a liquid crystal phase. journaldephysique.org This model assumes that the entire flexible chain can be described by a single ordering matrix. This implies that the orientational order of each segment of the chain is coupled and can be represented by a common order parameter.

In the context of this compound derivatives, the SOM model has been applied to analyze data from techniques like deuterium nuclear magnetic resonance (²H NMR) of perdeuterated this compound dissolved in a nematic liquid crystal host. journaldephysique.orgjournaldephysique.org The analysis of quadrupolar splittings and dipolar couplings within this framework provides insights into the conformational and orientational characteristics of the flexible spacer.

According to the SOM model, when placed in a nematic field, the this compound chain is predicted to become more rigid and extended. journaldephysique.org This is to conform to the anisotropic environment of the liquid crystal. This model suggests a significant decrease in the flexibility of the solute chain compared to its state in an isotropic solvent. The analysis points towards a more ordered and elongated average conformation of the hexamethylene spacer.

Table 1: Comparison of Model Predictions for this compound in a Nematic Field

| Feature | Single-Ordering-Matrix (SOM) Model | Photinos-Samulski-Toriumi (P-S-T) Model |

| Chain Flexibility | Becomes rigid and extended. | Retains a high degree of flexibility, similar to the free state. |

| Conformational State | Adopts a more ordered and elongated average conformation. | Populations of anisotropic conformers are selectively enhanced. |

| Interaction with Nematic Field | The entire chain conforms to the anisotropic environment. | The nematic field influences the probability of different conformers without drastically altering their geometry. |

This table summarizes the differing interpretations of the SOM and P-S-T models based on analyses of this compound in a nematic liquid crystal environment. journaldephysique.org

Photinos-Samulski-Toriumi (P-S-T) Model Interpretation

In contrast to the SOM model, the Photinos-Samulski-Toriumi (P-S-T) model offers a different interpretation of the behavior of flexible chains in a nematic environment. journaldephysique.org This model treats the interactions between the flexible solute and the liquid crystal solvent in a more detailed manner, considering the potential of mean torque experienced by the solute.

When applied to the analysis of ²H NMR data for perdeuterated this compound, the P-S-T model suggests that the solute retains a significant degree of flexibility, comparable to its state in an isotropic liquid. journaldephysique.orgjournaldephysique.org Instead of the entire chain becoming rigid, the P-S-T model posits that the nematic field selectively enhances the populations of certain anisotropic conformers. This means that conformers that are more compatible with the long-range orientational order of the nematic phase are more likely to be adopted, but the chain itself does not lose its inherent flexibility.

This interpretation suggests that the ordering of the this compound spacer is a result of a statistical preference for certain extended conformations rather than a wholesale rigidification of the chain. journaldephysique.org The P-S-T model provides a picture where the flexible spacer can still explore a variety of conformations, but with a bias towards those that align better with the liquid crystal director. This nuanced view is crucial for understanding the subtle interplay between molecular structure and the resulting mesophase behavior in liquid crystal dimers containing a hexamethylene spacer. The difference in average shape between dimers with even-membered spacers, like those derived from this compound, and those with odd-membered spacers is a key determinant of their liquid crystalline properties. mdpi.com

Advanced Analytical Methodologies for 1,6 Dimethoxyhexane and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) is the primary analytical technique for separating and quantifying 1,6-dimethoxyhexane and its metabolites. oup.comoup.com The choice between different detectors, such as Flame Ionization Detection (FID) or Mass Spectrometry (MS), depends on the required sensitivity and selectivity of the analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) serves as a robust method for the analysis of organic compounds. While the purity of the parent compound, this compound, can be measured by GC, the analysis of its acidic metabolites, such as methoxyacetic acid (MAA), requires a derivatization step to convert them into more volatile forms suitable for GC analysis. oup.comoup.comresearchgate.net

GC-FID has been employed for the analysis of alkoxyacetic acids after their conversion to methyl esters. oup.comoup.comresearchgate.net The FID detector offers good linearity and reliability for quantification. chrom-china.comnih.gov However, a significant limitation of GC-FID in this context is its lower sensitivity compared to mass spectrometry. oup.comresearchgate.netoup.com For trace-level detection of metabolites in biological samples like urine, a more sensitive technique is often necessary. oup.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Enhanced Sensitivity

For enhanced sensitivity and specificity, gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing metabolites of this compound. oup.comoup.com This technique combines the excellent separation capabilities of GC with the definitive identification and quantification power of MS.

Research detailing the analysis of MAA in rat urine specifies a comprehensive GC-MS methodology. oup.com The analysis is performed on a gas chromatograph coupled to a mass spectrometer, utilizing a fused silica (B1680970) capillary column for separation. oup.com Helium is typically used as the carrier gas with a splitless injection mode to maximize the amount of analyte reaching the detector, which is crucial for trace analysis. oup.com

Table 1: GC-MS Instrumental Parameters for Methoxyacetic Acid (MAA) Analysis

| Parameter | Specification |

|---|---|

| Gas Chromatograph | Thermo Finnigan Trace 2000 |

| Mass Spectrometer | PolarisQ |

| Column | Supelco OMEGAWAX 250 fused silica capillary column (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium (0.8 ml/min flow rate) |

| Injection Mode | Splitless (2-μl volume) |

| Injector Temperature | 220°C |

| MS Transfer Line Temp. | 250°C |

| MS Ion Source Temp. | 200°C |

| Oven Program | Initial 50°C (2 min), ramp 2°C/min to 120°C (1 min hold), ramp 30°C/min to 220°C (3 min hold) |

Data sourced from Wade et al., Toxicological Sciences, 2006. oup.com

To further boost the sensitivity of the GC-MS analysis, Selected Ion Monitoring (SIM) mode is employed for quantification. oup.comtaylorandfrancis.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for much lower detection limits. taylorandfrancis.comnih.gov

The use of GC-MS with SIM detection for analyzing derivatized alkoxyacetic acids is reported to be 5 to 10 times more sensitive than analysis using GC-FID. oup.comresearchgate.netoup.com This enhanced sensitivity allows for the detection of MAA at concentrations as low as 2 ng/mL in a 1 mL urine sample. oup.comoup.com

Table 2: Comparison of Detection Limits for Alkoxyacetic Acids

| Analytical Method | Lowest Detection Concentration (in urine) | Relative Sensitivity |

|---|---|---|

| GC-FID | ~10-40 ng/mL | Baseline |

| GC-MS (SIM) | 2-4 ng/mL | 5 to 10 times more sensitive than GC-FID |

Data based on findings from Chu et al., Journal of Analytical Toxicology, 1999. oup.comoup.com

Sample Preparation and Derivatization for Analysis

Effective analysis of metabolites from biological matrices like urine requires meticulous sample preparation to isolate the analytes of interest and remove interfering substances. chromatographyonline.com For alkoxyacetic acids, this process involves extraction followed by a chemical modification (derivatization) to make them suitable for gas chromatography.

Solid-Phase Extraction (SPE) for Alkoxyacetic Acids

Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating alkoxyacetic acids from urine samples prior to GC analysis. oup.comoup.comresearchgate.net The method typically employs C18 bonded silica cartridges, which are nonpolar. oup.comoup.comchromatographyonline.com These cartridges work by retaining nonpolar compounds while allowing polar matrix components to be washed away.

The use of Bakerbond C18 cartridges has been successfully demonstrated to isolate MAA and other alkoxyacetic acids from rat urine. oup.comoup.com This SPE method is favored over traditional liquid-liquid extraction (LLE) because it is simpler, more convenient, and provides significantly higher extraction efficiencies, making it well-suited for routine assays and high-throughput sample processing. oup.comoup.com

Table 3: Comparison of Extraction Recoveries from Spiked Urine Samples

| Analyte | Solid-Phase Extraction (SPE) Recovery (%) | Liquid-Liquid Extraction (LLE) Recovery (%) |

|---|---|---|

| Methoxyacetic acid (MAA) | 95.8 | 39.2 |

| Ethoxyacetic acid (EAA) | 96.8 | 66.5 |

| Butoxyacetic acid (BAA) | 95.5 | 89.6 |

Data sourced from Chu et al., Journal of Analytical Toxicology, 1999. oup.com

Diazomethane (B1218177) Derivatization for Methyl Ester Formation

Alkoxyacetic acids like MAA are polar and not sufficiently volatile for direct analysis by gas chromatography. To overcome this, they are chemically modified through a process called derivatization. chromforum.orgwordpress.com The most common method for this is the conversion of the carboxylic acid group into a methyl ester using diazomethane. oup.comoup.comnih.gov

The reaction of diazomethane with carboxylic acids is rapid and efficient, yielding the corresponding methyl esters. wordpress.com In a typical procedure, the extracted sample is treated with a solution of diazomethane. oup.com After the reaction is complete (e.g., after 30 minutes), any excess, highly reactive diazomethane is neutralized by the addition of silicic acid before the sample is injected into the GC-MS system. oup.comoup.com This derivatization step is essential for achieving the volatility and thermal stability required for successful chromatographic separation and detection. wordpress.com

Spectroscopic Characterization Techniques for Derivatives

The structural elucidation of this compound derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule. The choice of technique is often dictated by the nature of the derivative and the specific structural questions being addressed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, DEPT, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of organic molecules, including derivatives of this compound. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the structure and chemical environment of the atoms within a molecule. researchgate.net

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a hypothetical derivative such as 2-chloro-1,1-dimethoxyhexane, the methoxy (B1213986) protons would be expected to appear as a singlet around δ 3.3 ppm. vulcanchem.com The proton on the carbon bearing the chlorine atom would likely resonate further downfield, around δ 3.9 ppm, and would appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. vulcanchem.com

¹³C NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. In the case of 2-chloro-1,1-dimethoxyhexane, the methoxy carbons are estimated to resonate around δ 55.2 ppm, while the carbon atom bonded to the chlorine would be found at approximately δ 70.1 ppm. vulcanchem.com

¹⁹F NMR is a crucial technique for the characterization of fluorinated derivatives of this compound, such as fluorinated this compound (FDMH) which has been explored for applications in electrolytes. oaepublish.com ¹⁹F NMR provides information on the number and electronic environment of fluorine atoms in a molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between CH, CH₂, and CH₃ groups. This is particularly useful for assigning the signals in the ¹³C NMR spectrum of this compound derivatives, which contain multiple methylene groups.

2D NMR Techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural determination of this compound derivatives. researchgate.net

Table 1: Illustrative NMR Data for a Hypothetical Substituted this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1-OCH₃ | 3.3 (s, 6H) | 58.5 | C1 |

| 1 | 4.4 (t, 1H) | 103.0 | C2, 1-OCH₃ |

| 2 | 1.6 (m, 2H) | 32.0 | C1, C3, C4 |

| 3 | 1.4 (m, 2H) | 26.0 | C2, C4, C5 |

| 4 | 1.4 (m, 2H) | 26.0 | C3, C5, C6 |

| 5 | 1.6 (m, 2H) | 32.0 | C4, C6 |

| 6-OCH₃ | 3.3 (s, 3H) | 58.5 | C6 |

| 6 | 3.4 (t, 2H) | 72.5 | C5, 6-OCH₃ |

Note: This table is illustrative and actual chemical shifts will vary depending on the specific substituents and solvent used.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, single-crystal XRD provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netacs.org

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

While obtaining suitable crystals can be a challenge, the detailed structural information provided by XRD is unparalleled. For example, in the study of complex organic molecules, XRD is often used to confirm the structure determined by NMR and other spectroscopic methods. researchgate.net In the context of this compound derivatives, XRD could be used to:

Confirm the connectivity of the atoms.

Determine the absolute configuration of chiral centers.

Analyze the conformation of the flexible hexane (B92381) chain in the solid state.

Investigate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The structural data from XRD can be further analyzed using computational methods, such as Hirshfeld surface analysis, to understand the nature and extent of intermolecular forces. researchgate.net While specific XRD data for this compound derivatives is not widely available in the literature, the methodology is routinely applied to similar diether and functionalized alkane derivatives for definitive structural elucidation. acs.orgmdpi.com

Theoretical and Computational Studies on 1,6 Dimethoxyhexane

Density Functional Theory (DFT) for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for studying the conformational landscape and electronic properties of molecules like 1,6-dimethoxyhexane. While specific and detailed DFT studies on the electronic properties of this compound are limited in publicly available literature, the methodology is widely applied to similar and related ether compounds. These studies provide a framework for understanding what a DFT analysis of this compound would likely reveal.

Conformational analysis of ethers using DFT often focuses on the relative energies of different rotational isomers (rotamers). For example, in smaller ethers like diethyl ether, DFT calculations have been used to determine the energy differences between the trans-trans and trans-gauche conformers. researchgate.net For this compound, with its multiple rotatable bonds, a DFT study would involve calculating the energies of a larger number of potential conformations to identify the most stable structures in the gas phase and in different solvents. Such an analysis would be crucial for understanding its macroscopic properties, which are an average over all populated conformations.

DFT is also well-suited to calculate a range of electronic properties. These would include:

Partial atomic charges: To understand the distribution of electron density within the molecule and identify sites susceptible to electrophilic or nucleophilic attack.

Dipole moment: To predict its polarity and solubility in various solvents.

Frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap can provide an estimate of its chemical stability.

Electrostatic potential maps: These visualize the electron-rich and electron-poor regions of the molecule, offering insights into intermolecular interactions.

While direct data for this compound is scarce, studies on its fluorinated analog, fluorinated this compound (FDMH), in the context of battery electrolytes, have utilized DFT to understand its stability and interaction with lithium ions. mdpi.comoaepublish.com These studies, although focused on a modified version of the molecule, underscore the utility of DFT in probing the electronic structure and reactivity of such ethers.

Molecular Dynamics Simulations for Solvation Phenomena

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for investigating solvation phenomena, providing a dynamic picture of how a solute molecule like this compound interacts with solvent molecules.

Currently, there is a notable lack of specific MD simulation studies focused on the solvation of this compound in common solvents in the published literature. However, extensive research has been conducted on its fluorinated counterpart, fluorinated this compound (FDMH), primarily due to its application in lithium-ion battery electrolytes. capes.gov.bracs.orgrsc.orgresearchgate.net These studies on FDMH demonstrate the power of MD simulations to reveal detailed information about:

Solvation Shell Structure: MD simulations can determine the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. For FDMH, simulations have shown how both the ether oxygens and the fluorine atoms participate in the solvation of lithium ions. capes.gov.bracs.orgresearchgate.net A similar study on this compound would reveal how its ether oxygens interact with different solvents.

Radial Distribution Functions: These functions, calculated from MD trajectories, provide a probabilistic measure of finding a solvent atom at a certain distance from a solute atom, offering a quantitative description of the solvation structure. acs.orgresearchgate.net

Dynamics of Solvation: MD simulations can track the movement of solvent molecules, revealing how quickly they exchange between the solvation shell and the bulk solvent. This is crucial for understanding transport properties and reaction kinetics.

General studies on the solvation of polyethers in aqueous solutions have also been performed, providing insights that can be extrapolated to this compound. nih.govdntb.gov.uaresearchgate.netacs.orgnih.gov These studies often explore how the conformation of the ether chain is influenced by the surrounding water molecules and how the ether, in turn, affects the structure and dynamics of the water network. For instance, MD simulations have been used to investigate the hydrophobic and hydrophilic interactions of polyethers, which would be relevant to understanding the solubility and aggregation behavior of this compound in aqueous environments. rsc.org

Modeling of Solute-Solvent Interactions and their Impact on Reaction Selectivity

The modeling of solute-solvent interactions is critical for predicting how the solvent can influence the rate and selectivity of a chemical reaction. For a molecule like this compound, the solvent can affect its conformational equilibrium, which in turn can expose or shield reactive sites, thereby influencing reaction outcomes.

There is a significant lack of research specifically modeling the impact of solute-solvent interactions on the reaction selectivity of this compound. However, general computational approaches exist that could be applied to this problem. These methods can be broadly categorized as implicit and explicit solvent models. mdpi.com

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation, typically in combination with molecular dynamics or Monte Carlo simulations. mdpi.com This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their role in stabilizing or destabilizing key intermediates and transition states.

While direct studies on this compound are absent, theoretical investigations into the reaction mechanisms of smaller ethers, like dimethyl ether, provide a foundation for how such studies could be approached. capes.gov.bracs.orgrsc.org For example, ab initio and DFT calculations have been used to study the reaction of ethers with hydroxyl radicals, identifying pre- and post-reaction complexes and transition states. capes.gov.bracs.org The influence of the solvent on the stability of these species could be modeled to predict how the reaction mechanism and selectivity might change in different environments.

Furthermore, computational studies on catalysis often involve modeling solute-solvent interactions to understand how the solvent can influence the catalytic cycle and the enantioselectivity of a reaction. rsc.orgrsc.org Similar methodologies could be applied to reactions involving this compound to predict how the choice of solvent could favor the formation of one product over another.

Future Directions and Emerging Research Avenues for 1,6 Dimethoxyhexane

Exploration of New Functionalized Derivatives

The molecular structure of 1,6-dimethoxyhexane serves as a versatile backbone for the synthesis of new functionalized derivatives with tailored properties. Research is moving towards introducing various functional groups to the hexane (B92381) chain to create molecules for specific industrial and pharmaceutical applications.

One area of exploration involves the synthesis of fluorinated derivatives of this compound. For instance, fluorinated this compound (FDMH) has been designed and synthesized to enhance electrolyte stability in lithium metal batteries. oaepublish.comresearchgate.net The introduction of fluorine atoms can alter the electron density and solvation capabilities of the molecule, which is a key consideration in electrolyte performance. oaepublish.com Building on the principles learned from molecules like fluorinated 1,4-dimethoxybutane (B78858) (FDMB), researchers are investigating how increasing the number of -CF2- units in the backbone of this compound can improve the oxidative stability of the resulting solvent molecules. oaepublish.com

Another avenue of research is the creation of derivatives for use in rubber compositions. Patents describe the use of this compound as a solvent in processes to create metal-functionalized polyisobutylene (B167198) succinic anhydride (B1165640) derivatives, indicating its utility in industrial synthesis. google.comgoogle.com Further research could explore the direct functionalization of the this compound molecule itself to act as a plasticizer or performance-enhancing additive in polymers.

Additionally, the synthesis of trazodone (B27368) analogues, which are of interest for their potential antidepressant-like activity, has utilized derivatives of this compound. Specifically, 6-chloro-1,1-dimethoxyhexane (B14364971) has been used as a precursor in the synthesis of these complex molecules. mdpi.com This highlights the potential for developing a broader class of pharmaceutical intermediates based on the this compound scaffold.

Advanced Applications in Energy Storage Technologies

The properties of this compound and its derivatives make them promising candidates for components in advanced energy storage systems, particularly in lithium metal batteries. The future of this research lies in optimizing electrolyte formulations to improve battery performance, safety, and longevity.

A significant area of focus is the development of localized high-concentration electrolytes (LHCEs). In these systems, a high concentration of lithium salt is dissolved in a solvent blend, which can include a fluorinated derivative of this compound (FDMH) as a primary solvent and a co-solvent like 1,2-dimethoxyethane (B42094) (DME). oaepublish.comresearchgate.net This approach aims to create a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is crucial for preventing dendrite growth and improving cycle life. researchgate.netnih.gov Research has shown that an optimized electrolyte with LiFSI salt in a 6:1 ratio of FDMH to DME can achieve high oxidative stability of over 6 volts and low interfacial resistance. nih.gov Anode-free pouch cells using this type of electrolyte have demonstrated the ability to retain 75% of their capacity after 120 cycles. oaepublish.com

Future research will likely focus on several key areas to further enhance battery performance:

Optimizing Solvent Ratios: Fine-tuning the ratio of FDMH to co-solvents like DME to balance ion conductivity, viscosity, and SEI formation. oaepublish.comnih.gov

Exploring New Co-solvents: Investigating other ethers or additives that can work synergistically with FDMH to improve performance metrics such as fast charging capabilities and low-temperature operation.

Understanding Solvation Chemistry: Using molecular dynamics (MD) simulations to gain a deeper understanding of how Li+ ions interact with FDMH and DME molecules in the electrolyte. researchgate.netnih.gov This knowledge can guide the rational design of new electrolyte systems with improved ion transport properties. oaepublish.com

Refined Understanding of Toxicological Pathways and Risk Assessment

While this compound shows promise in industrial applications, a thorough understanding of its toxicological profile is essential for safe handling and use. Future research will focus on elucidating the specific metabolic pathways that lead to toxicity and refining risk assessment protocols.

Studies in male rats have shown that this compound can cause testicular and thymic atrophy. oup.comoup.com It is postulated that these effects are due to its metabolism to 2-methoxyacetic acid (MAA), a known reproductive and developmental toxicant. oup.comjst.go.jpnih.gov However, the precise metabolic route from this compound to MAA has not been fully detailed. jst.go.jpnih.govresearchgate.net Future research using advanced analytical techniques is needed to identify the intermediate metabolites and the enzymes involved in this biotransformation. A proposed mechanism involves initial carboxylate production followed by two consecutive β-oxidations to form MAA. jst.go.jpresearchgate.net

A comparative toxicology approach will also be crucial. Studies have already compared the toxicity of this compound to other aliphatic ethers like butyl ether, ethyl hexyl ether, and methyl heptyl ether. These studies concluded that this compound was the most toxic of the group, with its adverse effects likely linked to the formation of MAA. nih.gov Further comparative studies with a wider range of structurally similar compounds can help to build predictive models for the toxicity of aliphatic ethers.

Future toxicological studies should also investigate:

Dose-Response Relationships: Establishing clear dose-response relationships for the key toxic effects of this compound to determine safe exposure limits.

Mechanism of Action: Investigating the molecular mechanisms by which MAA, derived from this compound, induces cellular damage, including its potential to inhibit histone deacetylase. jst.go.jpresearchgate.net

Long-Term Exposure Effects: Conducting longer-term studies to assess the potential for chronic toxicity and carcinogenicity.

Development of Novel Analytical Biomarkers for Exposure

To effectively monitor human exposure to this compound in occupational or environmental settings, the development of sensitive and specific biomarkers is essential. Future research in this area will focus on identifying and validating novel biomarkers that can be easily measured in biological samples.

Given that 2-methoxyacetic acid (MAA) is the putative toxic metabolite of this compound, it is a primary candidate for use as a biomarker of exposure. nih.govoup.com An increased level of MAA has been found in the urine and plasma of rats treated with this compound. nih.gov Researchers have developed methods for detecting alkoxyacetic acids like MAA in urine using gas chromatography-mass spectrometry (GC-MS). oup.com Future work should focus on refining these methods to improve their sensitivity and specificity for detecting low levels of exposure. oup.com

Another potential biomarker is the urinary creatine-to-creatinine ratio. This ratio has been shown to be a sensitive indicator of testicular damage and was significantly elevated in rats treated with this compound. nih.gov The correlation between the level of MAA and the severity of toxic effects, such as changes in testicular and thymic weights and the urinary creatine (B1669601)/creatinine ratio, suggests that a panel of biomarkers could provide a more comprehensive assessment of exposure and effect. nih.gov

Emerging research avenues for biomarker development include:

Metabolomics: Employing untargeted metabolomics approaches to identify novel metabolites of this compound in urine, blood, or other biological matrices that could serve as specific biomarkers of exposure.

Protein Adducts: Investigating the potential for reactive metabolites of this compound to form adducts with proteins like hemoglobin or albumin, which could serve as longer-term biomarkers of exposure.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in target tissues following exposure to this compound to identify early molecular signatures of toxicity that could be developed into biomarkers of effect.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives while ensuring their safe and responsible use.

常见问题

Q. What are the established synthetic routes for 1,6-Dimethoxyhexane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via the Williamson ether synthesis, reacting 1,6-hexanediol with methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaOH or KOH). Alternatively, acid-catalyzed methylation of diols using methanol and sulfuric acid may be employed. Optimization involves:

- Temperature control : Maintaining reflux conditions (~100°C) to ensure complete reaction.

- Catalyst selection : Using p-toluenesulfonic acid for milder conditions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

Yield improvements can be achieved by continuous water removal (Dean-Stark trap) to shift equilibrium toward acetal/ether formation .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.3–3.4 ppm (methoxy groups) and δ 1.2–1.6 ppm (methylene chain).

- ¹³C NMR : Signals at ~50–55 ppm (methoxy carbons) and ~20–30 ppm (aliphatic chain).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 146 [M⁺]) confirm molecular identity.

- Infrared Spectroscopy (IR) : Absorbance at ~1100 cm⁻¹ (C-O-C stretching) .

Advanced Research Questions

Q. What mechanistic insights into this compound’s testicular toxicity have been revealed by proteomic studies?

- Methodological Answer : Proteomic analysis of testicular tissue exposed to this compound identified dysregulation of proteins involved in oxidative stress (e.g., glutathione peroxidase) and apoptosis (e.g., caspase-3). Researchers should:

- Use 2D gel electrophoresis or LC-MS/MS to profile protein expression changes.

- Validate findings via Western blotting or qPCR for mRNA levels.

- Correlate protein changes with histopathological data (e.g., seminiferous tubule damage).

Such studies highlight mitochondrial dysfunction and lipid peroxidation as key toxicity mechanisms .

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in exposure routes (oral vs. inhalation), dosages, or species-specific metabolism. To address this:

- Standardize exposure protocols : Use OECD guidelines for acute/chronic toxicity testing.

- Employ metabolomic profiling : Track metabolites via LC-HRMS to identify species-dependent biotransformation pathways.

- Cross-validate in vitro and in vivo models : Compare results from hepatocyte assays and rodent studies to assess relevance .

Q. What experimental strategies are recommended to study this compound’s role as a solvent in organometallic reactions?

- Methodological Answer :